molecular formula C16H14FN3O2 B2636865 2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034544-29-9

2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2636865
CAS No.: 2034544-29-9
M. Wt: 299.305
InChI Key: XLENFBXTFIHFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound designed for research applications, integrating multiple heterocyclic systems known for their pharmacological relevance. This benzamide derivative features a 2-fluorobenzamide core linked to a furan and a pyrazole moiety via an ethyl chain. The structural framework of this compound is of significant interest in medicinal chemistry, particularly for constructing novel molecular entities. The presence of the pyrazole ring is a key feature, as this heterocycle is a well-established pharmacophore found in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . Furthermore, the furan ring is another valuable heterocyclic component; research indicates that incorporating furan subunits into molecular structures, particularly within chalcone and pyrazoline hybrids, can enhance activity against pathogenic bacteria and fungi . The benzamide group is a privileged structure in drug discovery, with derivatives reported to possess various biological activities . The specific combination of these motifs suggests potential for this compound to be utilized in projects aimed at developing new antimicrobial agents, especially for investigating structure-activity relationships (SAR) against multidrug-resistant pathogens. Its primary research value lies in its use as a key intermediate for the synthesis of more complex heterocyclic systems or as a tool compound for probing biological mechanisms. Researchers may employ it in bioassays to explore inhibitory effects on bacterial enzymes like DNA gyrase or efflux pumps, mechanisms associated with its constituent structural classes . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-13-6-2-1-5-12(13)16(21)18-11-14(15-7-3-10-22-15)20-9-4-8-19-20/h1-10,14H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLENFBXTFIHFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a fluoro-substituted benzene ring, a furan ring, and a pyrazole moiety, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

PropertyValue
Common NameThis compound
CAS Number2034544-29-9
Molecular FormulaC16_{16}H14_{14}FN3_{3}O2_{2}
Molecular Weight299.30 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The presence of the sulfonamide group suggests potential inhibitory effects on various enzymes, which could be further elucidated through biochemical assays and molecular modeling studies.

Anticancer Activity

Recent studies have shown that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50_{50} values ranging from 0.01 µM to 3.79 µM have been observed for different pyrazole derivatives, indicating potent cytotoxic effects.
  • NCI-H460 (Lung Cancer) : Compounds similar to this compound demonstrated IC50_{50} values as low as 0.39 µM, showcasing their effectiveness against lung cancer cells .

Anti-inflammatory Potential

The furan and pyrazole rings are also associated with anti-inflammatory activities. Several studies have indicated that compounds with these structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.

Study on Pyrazole Derivatives

A study by Bouabdallah et al. investigated various pyrazole derivatives against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the promising nature of pyrazole-containing compounds in cancer therapeutics.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pyrazole derivatives indicates that modifications in the furan and benzamide components can significantly affect biological activity. For example, altering substituents on the benzene ring can enhance potency against specific cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation.

CompoundCell LineIC50 (µM)
2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamideA549TBD
Similar Pyrazole DerivativeMCF73.79

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies suggest that derivatives containing furan and pyrazole rings exhibit significant antibacterial and antifungal activities. For example, similar compounds have demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus.

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus<10
Similar Pyrazole DerivativeE. coli5 - 20

Organic Synthesis Applications

In organic synthesis, this compound can serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse chemical transformations, including:

  • Formation of Pyrazole Ring : Achieved by reacting hydrazine with 1,3-dicarbonyl compounds.
  • Fluorination : Can be performed using reagents like Selectfluor.

This versatility makes it suitable for developing new synthetic routes in pharmaceutical chemistry.

Material Science Applications

The unique structure of this compound also presents opportunities in material science. Its properties can be exploited in the development of new polymers or coatings with specific characteristics such as enhanced thermal stability or chemical resistance.

Study on Anticancer Potential

A study published in MDPI highlighted the anticancer potential of pyrazole derivatives, indicating that modifications to the pyrazole ring significantly affect their biological activity against various cancer cell lines . The findings suggest that further research into compounds like this compound could lead to promising therapeutic agents.

Antimicrobial Efficacy Research

Research has demonstrated that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance, derivatives were tested against a range of bacterial strains, showing effective inhibition at low concentrations . This reinforces the potential application of the compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Physicochemical Properties

  • Polarity : The target’s furan oxygen and pyrazole nitrogen may enhance solubility compared to thioether-containing analogs () but reduce lipophilicity relative to cyclohexyl-substituted patent compounds () .
  • Hydrogen Bonding : The pyrazole’s NH group (absent in ’s pyridine analogs) could facilitate hydrogen bonding with target proteins, mimicking interactions seen in orexin receptor antagonists () .

Q & A

Q. Q1. What are the key considerations for synthesizing 2-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide with high purity?

Answer:

  • Stepwise Functionalization : Begin with the preparation of the furan-pyrazole-ethylamine backbone via a condensation reaction between (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one and a pyrazole derivative. Use stoichiometric control to avoid over-substitution .
  • Amide Coupling : React the intermediate amine with 2-fluorobenzoyl chloride in anhydrous pyridine under nitrogen. Monitor via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and purify via reversed-phase chromatography to achieve >95% purity .
  • Critical Parameters : Temperature (0–5°C during amine activation), solvent (dry DCM for acyl chloride stability), and molar ratios (1:1.1 amine:acyl chloride) to minimize byproducts like N-acylated impurities .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

  • IR Spectroscopy : Look for amide C=O stretch at ~1680–1700 cm⁻¹ and furan C-O-C asymmetric stretching at ~1260 cm⁻¹. Pyrazole C-N stretches appear at ~1527 cm⁻¹ .
  • NMR : Key signals include:
    • ¹H NMR : δ 8.2–8.4 ppm (pyrazole H), δ 6.3–6.6 ppm (furan protons), δ 4.2–4.5 ppm (CH₂ adjacent to amide) .
    • ¹³C NMR : δ 165 ppm (amide carbonyl), δ 150–155 ppm (furan carbons) .
  • X-ray Crystallography : Resolve disorder in aromatic rings (e.g., furan orientation) using low-temperature (150 K) data collection. Refinement with SHELXL and hydrogen-bonding analysis (e.g., N–H⋯O interactions) confirms packing stability .

Biological Activity Profiling

Q. Q3. How can researchers design assays to evaluate this compound’s potential as an orexin receptor antagonist?

Answer:

  • Target Selection : Prioritize orexin-1 receptor (OX1R) due to structural similarity to known antagonists (e.g., dual orexin receptor antagonists with pyrazole motifs) .
  • In Vitro Binding : Use HEK293 cells expressing human OX1R. Perform competitive radioligand displacement assays with [³H]-SB-674042. Calculate IC₅₀ values via nonlinear regression .
  • Functional Assays : Measure Ca²⁺ flux in Fluo-4-loaded cells. A >50% inhibition at 10 μM suggests antagonist activity .

Advanced Data Contradictions

Q. Q4. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?

Answer:

  • Methodological Cross-Validation :
    • DLS Analysis : Confirm aggregation in aqueous PBS (pH 7.4) via dynamic light scattering. A hydrodynamic diameter >100 nm indicates colloidal instability .
    • Co-solvent Approach : Test solubility incrementally with 5–10% PEG-400 or cyclodextrin. A >2 mg/mL increase suggests excipient compatibility for in vivo studies .
  • pH-Dependent Solubility : Perform potentiometric titration (pKa ~3.5 for amide protonation) to optimize buffer selection (e.g., citrate pH 4.0 for maximum solubility) .

Mechanistic Studies

Q. Q5. What strategies can elucidate the compound’s interaction with metabolic enzymes like CYP3A4?

Answer:

  • LC-MS/MS Metabolite ID : Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor for hydroxylated (m/z +16) or defluorinated (m/z -18) metabolites .
  • Docking Simulations : Use AutoDock Vina to model binding to CYP3A4 active site (PDB: 4NY4). Prioritize poses with furan/pyrazole moieties near heme iron .
  • Inhibition Assays : Pre-incubate with CYP3A4 and midazolam (probe substrate). A >30% reduction in 1’-OH midazolam formation indicates competitive inhibition .

Polymorphism and Stability

Q. Q6. How can researchers address batch-to-batch variability in crystallinity?

Answer:

  • PXRD Screening : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.3°) across batches. >5% variation suggests polymorphic contamination .
  • Thermal Analysis : DSC endotherms at 140–142°C (decomposition) indicate a single polymorph. Multiple peaks require slurry conversion (e.g., ethanol/water) to isolate the stable form .

Advanced Synthetic Challenges

Q. Q7. What steps mitigate racemization during chiral center formation in analogs?

Answer:

  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric induction during ethylamine backbone synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 85:15 hexane/IPA) .
  • Low-Temperature Coupling : Conduct amide bond formation at –20°C to slow base-induced racemization. Quench with 0.1 M HCl immediately post-reaction .

Toxicity Profiling

Q. Q8. How can in silico tools predict off-target toxicity (e.g., hERG inhibition)?

Answer:

  • QSAR Models : Input SMILES into admetSAR2.0; a predicted hERG pIC₅₀ >5.0 flags cardiac risk. Validate with patch-clamp assays (IC₅₀ <10 μM is concerning) .
  • Structural Alerts : The fluoro-benzamide motif is a known hERG binder. Introduce sulfonamide or polar groups to reduce lipophilicity (clogP <3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.